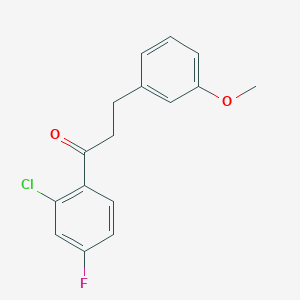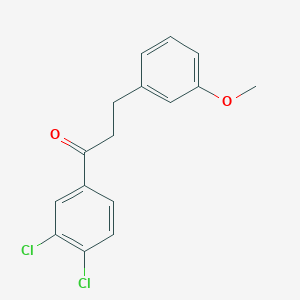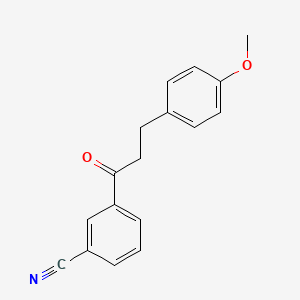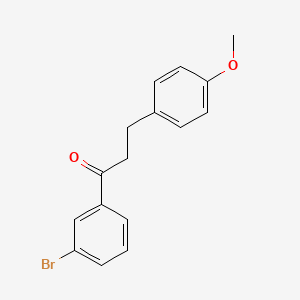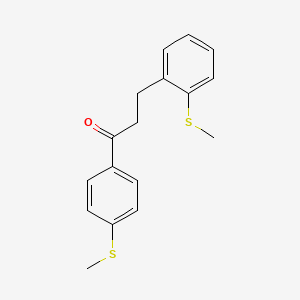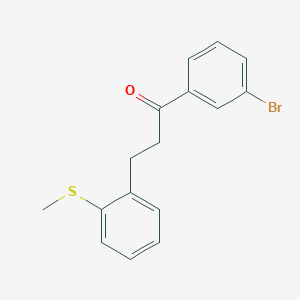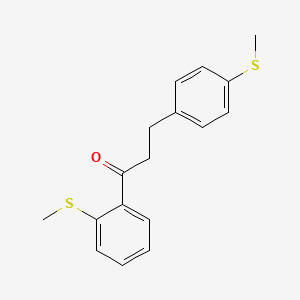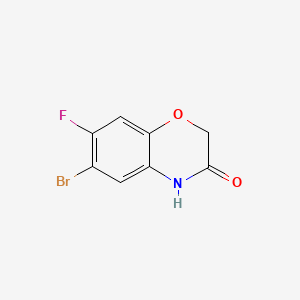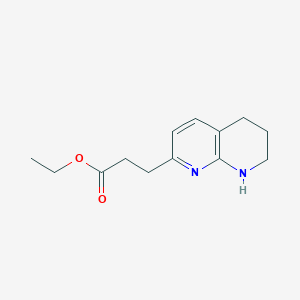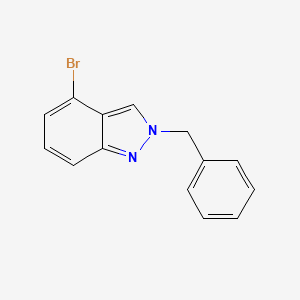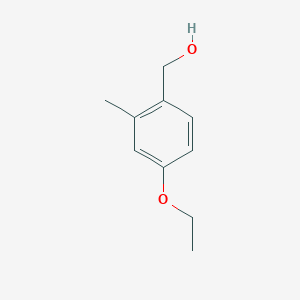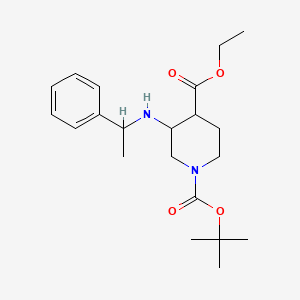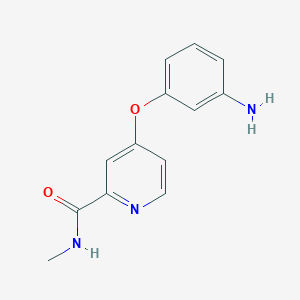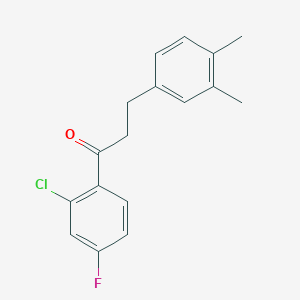
2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the use of chlorination and fluorination reactions. For instance, the chlorination reactions of substituted dimethylphenols lead to the formation of chlorocyclohexadienones, which suggests that similar chlorination techniques could be applied to synthesize the target compound . Additionally, asymmetric synthesis methods have been employed to create enantiopure compounds with fluorine substituents, indicating that stereochemistry could be an important consideration in the synthesis of "2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone" .
Molecular Structure Analysis
Crystal structure analyses of related compounds provide insights into the spatial arrangement of atoms within the molecules. For example, the crystal structure of a compound with a chlorophenyl group was determined using X-ray diffraction, which could be relevant for predicting the molecular structure of the target compound . Additionally, DFT calculations have been used to determine the structural parameters of chlorophenyl and dimethylamino phenyl compounds, which could be applied to model the molecular structure of "2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone" .
Chemical Reactions Analysis
The reactivity of chlorinated and fluorinated aromatic compounds can be complex. The presence of electron-withdrawing groups such as chlorine and fluorine can affect the reactivity of the aromatic ring. For instance, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in lignin analysis suggests that chlorinated reagents can be used to probe the reactivity of phenolic hydroxyl groups . This could be extrapolated to understand the reactivity of the hydroxyl groups in the target compound, if present.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various spectroscopic techniques. For example, FT-IR, NMR, and UV-Vis absorption and fluorescence emission spectral measurements have been used to characterize the properties of chlorophenyl compounds . These methods could be used to determine the physical and chemical properties of "2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone". Additionally, the influence of chlorination on the physical properties of dimethylphenols has been described, which could inform the analysis of the target compound's properties .
Applications De Recherche Scientifique
High-Performance Liquid Chromatography (HPLC)
Research has demonstrated the use of derivatizing agents for the separation and detection of phenols, including dimethylphenols, using HPLC with fluorescence detection. This methodology could be relevant for analyzing the behavior or presence of 2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone in complex mixtures or environmental samples (Landzettel et al., 1995).
Chlorination Reactions
Studies on the chlorination of substituted phenols have been conducted to understand the formation of various chlorinated compounds. This research might provide insights into the chemical reactions involving 2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone, including potential pathways for its synthesis or degradation (Gordon et al., 1994).
Sonochemical Degradation
The sonochemical degradation of aromatic organic pollutants explores the breakdown of complex organic compounds, including chlorophenols, in aqueous solutions. This could suggest potential environmental degradation processes or wastewater treatment applications for 2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone (Goskonda et al., 2002).
Photocatalytic Degradation
Research into the photocatalytic degradation of chlorophenols in soil washing wastes indicates that similar processes could be applied to the degradation or analysis of 2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone. Such studies are critical for understanding the environmental impact and remediation possibilities of these compounds (Davezza et al., 2013).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.
I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!
Propriétés
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)15-7-6-14(19)10-16(15)18/h3-4,6-7,9-10H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYVYOSEMXLFKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644858 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone | |
CAS RN |
898779-69-6 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

